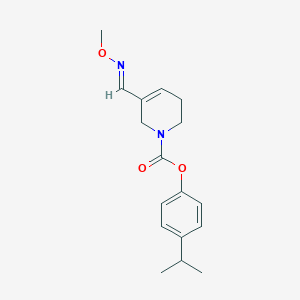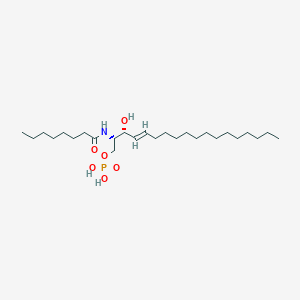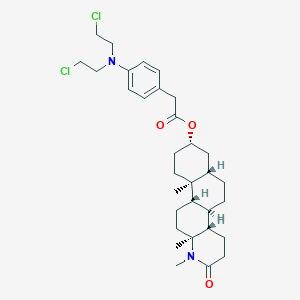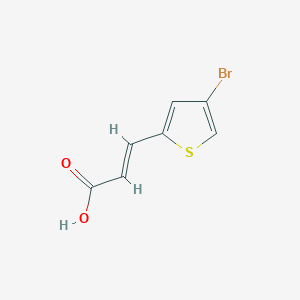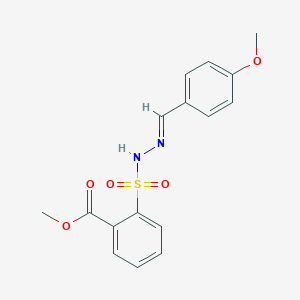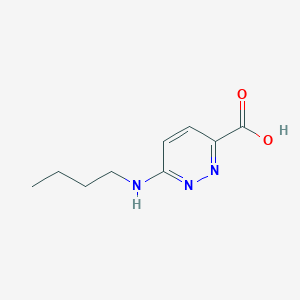
6-(Butylamino)pyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Butylamino)pyridazine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridazine family and is known to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
6-(Butylamino)pyridazine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, neuroprotective, and anticancer properties. In addition, it has been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Wirkmechanismus
The mechanism of action of 6-(Butylamino)pyridazine-3-carboxylic acid is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and neurodegeneration. It may also modulate the activity of certain neurotransmitters and protect neurons from oxidative stress.
Biochemische Und Physiologische Effekte
6-(Butylamino)pyridazine-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines. It also has been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response. In addition, it has been found to protect neurons from oxidative stress and modulate the activity of certain neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(Butylamino)pyridazine-3-carboxylic acid in lab experiments include its potential therapeutic applications, its ability to exhibit various biochemical and physiological effects, and its relatively easy synthesis method. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 6-(Butylamino)pyridazine-3-carboxylic acid. One direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to study its mechanism of action in more detail. Additionally, research can be conducted to improve its solubility and reduce its potential toxicity. Finally, studies can be conducted to explore the potential of this compound in combination with other drugs for enhanced therapeutic effects.
In conclusion, 6-(Butylamino)pyridazine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is relatively easy, and it exhibits various biochemical and physiological effects. Although its limitations include its limited solubility in water and potential toxicity at high concentrations, there are several future directions for the study of this compound. Further research can be conducted to explore its potential therapeutic applications, mechanism of action, and potential in combination with other drugs.
Synthesemethoden
The synthesis of 6-(Butylamino)pyridazine-3-carboxylic acid involves the reaction of 3-chloropyridazine with butylamine in the presence of a base. This reaction yields 6-(Butylamino)pyridazine-3-carboxylic acid as the final product. The purity of the compound can be improved by recrystallization.
Eigenschaften
CAS-Nummer |
147165-12-6 |
|---|---|
Produktname |
6-(Butylamino)pyridazine-3-carboxylic acid |
Molekularformel |
C9H13N3O2 |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
6-(butylamino)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-2-3-6-10-8-5-4-7(9(13)14)11-12-8/h4-5H,2-3,6H2,1H3,(H,10,12)(H,13,14) |
InChI-Schlüssel |
GJKXKPAQOFDVSE-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NN=C(C=C1)C(=O)O |
Kanonische SMILES |
CCCCNC1=NN=C(C=C1)C(=O)O |
Synonyme |
3-Pyridazinecarboxylicacid,6-(butylamino)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



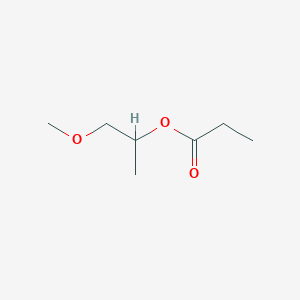
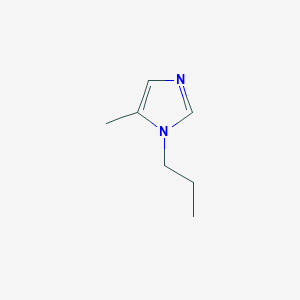
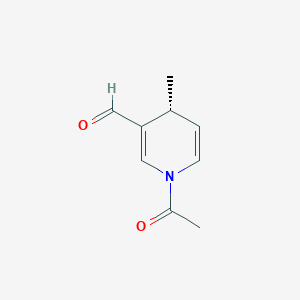
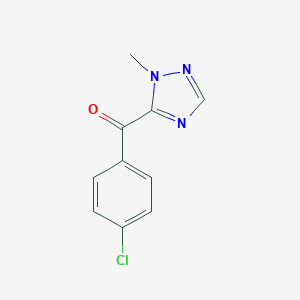
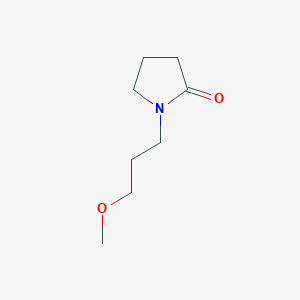
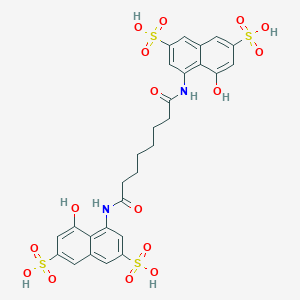
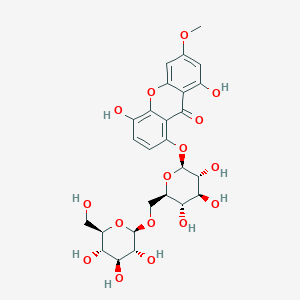
![N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide](/img/structure/B115959.png)
